molecular formula C30H44O6 B13296554 KadcoccinicacidA

KadcoccinicacidA

Cat. No.: B13296554
M. Wt: 500.7 g/mol
InChI Key: PEYKAAIOMZPSCT-QIXIZKJLSA-N
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Description

KadcoccinicacidA is a triterpene acid isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound is part of a group of triterpenoids known for their complex polycyclic structures and significant pharmacological activities. This compound features a rearranged lanostane skeleton with a unique 6/6/5/6 tetracyclic ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of KadcoccinicacidA trimethyl ester has been achieved through a series of intricate steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton. Key steps include a gold(I)-catalyzed cyclization of an enynyl acetate to construct the cyclopentenone scaffold and a copper-mediated conjugate addition merged with a gold(I)-catalyzed Conia-ene reaction to connect the fragments and forge the D-ring of the natural product .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

KadcoccinicacidA undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex rearrangement reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

KadcoccinicacidA has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of KadcoccinicacidA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit key enzymes and proteins involved in disease processes. For example, its anti-HIV activity is attributed to its ability to interfere with viral replication and entry into host cells .

Comparison with Similar Compounds

KadcoccinicacidA can be compared with other triterpenoids isolated from Kadsura coccinea, such as Kadcotriones A-C. These compounds also feature complex polycyclic structures and exhibit similar pharmacological activities, including anti-HIV and cytotoxic effects . this compound is unique due to its specific 6/6/5/6 tetracyclic ring system and the presence of a 2,3-seco structure, which distinguishes it from other triterpenoids .

List of Similar Compounds

  • Kadcotrione A
  • Kadcotrione B
  • Kadcotrione C
  • Lanostane-type triterpenoids

Properties

Molecular Formula

C30H44O6

Molecular Weight

500.7 g/mol

IUPAC Name

(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(carboxymethyl)-7-(2-carboxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O6/c1-16(9-8-10-17(2)27(33)34)20-11-12-21-22(19(20)4)14-23-26(21)18(3)13-24(29(5,6)28(35)36)30(23,7)15-25(31)32/h10,14,16,18,20-22,24,26H,4,8-9,11-13,15H2,1-3,5-7H3,(H,31,32)(H,33,34)(H,35,36)/b17-10-/t16-,18-,20-,21?,22+,24+,26+,30-/m1/s1

InChI Key

PEYKAAIOMZPSCT-QIXIZKJLSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O

Canonical SMILES

CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O

Origin of Product

United States

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